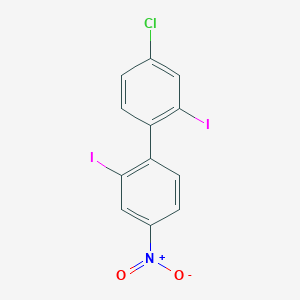
1,1'-Biphenyl, 4-chloro-2,2'-diiodo-4'-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- typically involves a multi-step process. One common method is the Suzuki coupling reaction, which uses o-chloronitrobenzene and chlorophenylboronic acid as starting materials. Under nitrogen or other inert gas shielding, and in the presence of an alkaline reagent and a nickel or copper catalyst, the desired compound is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different biphenyl derivatives.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups replacing the original halogen atoms or nitro group.
科学研究应用
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- involves its interaction with specific molecular targets. The presence of halogen atoms and the nitro group can influence its reactivity and binding affinity to different biomolecules. The compound can participate in various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 4-chloro-: Lacks the iodine and nitro groups, making it less reactive.
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-: Similar structure but without the nitro group, affecting its chemical properties.
1,1’-Biphenyl, 4-chloro-4’-nitro-: Contains a nitro group but lacks the iodine atoms, altering its reactivity and applications.
Uniqueness
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is unique due to the combination of chlorine, iodine, and nitro functional groups. This combination imparts distinct chemical properties, making it valuable for specific scientific and industrial applications.
属性
CAS 编号 |
168128-98-1 |
|---|---|
分子式 |
C12H6ClI2NO2 |
分子量 |
485.44 g/mol |
IUPAC 名称 |
1-(4-chloro-2-iodophenyl)-2-iodo-4-nitrobenzene |
InChI |
InChI=1S/C12H6ClI2NO2/c13-7-1-3-9(11(14)5-7)10-4-2-8(16(17)18)6-12(10)15/h1-6H |
InChI 键 |
UIQRIRUHDDSNSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C2=C(C=C(C=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
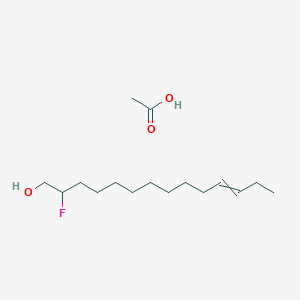
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
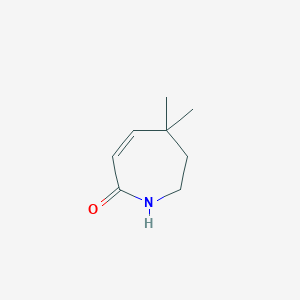
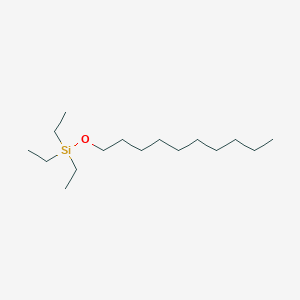
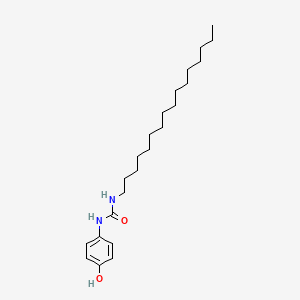
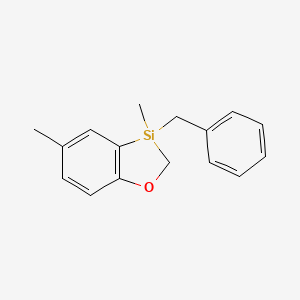
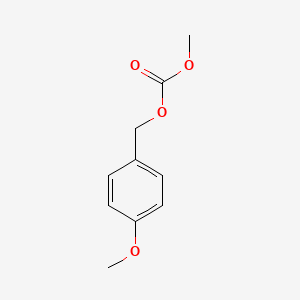
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)
![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)

![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
